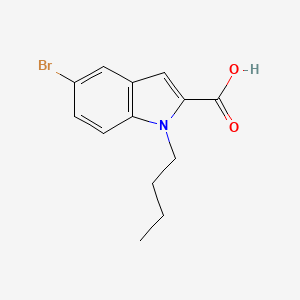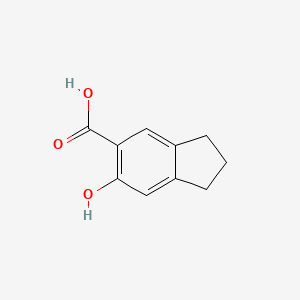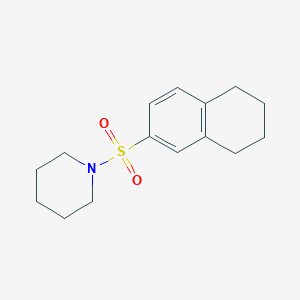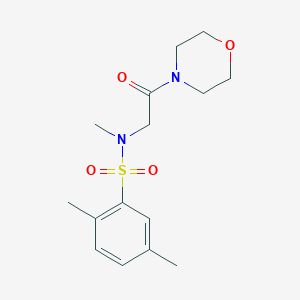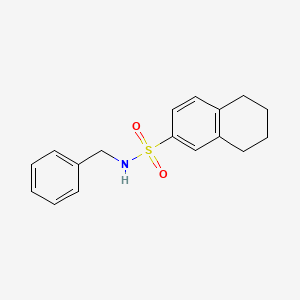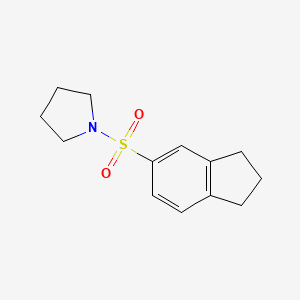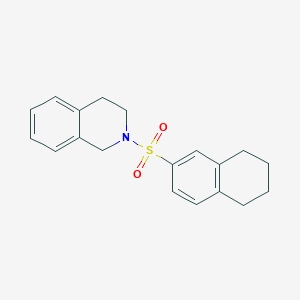
5-Bromo-3-hydroxy-1-methylpyridin-2-one
描述
5-Bromo-3-hydroxy-1-methylpyridin-2-one, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. BHMP is a pyridinone derivative that possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. In
作用机制
5-Bromo-3-hydroxy-1-methylpyridin-2-one exerts its anti-tumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. This compound also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of various enzymes, including ribonucleotide reductase and DNA topoisomerase II. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 5-Bromo-3-hydroxy-1-methylpyridin-2-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-tumor, anti-viral, and anti-bacterial properties, making it a versatile agent for various applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage in normal cells, leading to potential side effects.
未来方向
There are several future directions for the research on 5-Bromo-3-hydroxy-1-methylpyridin-2-one. One of the most significant areas of research is its potential application in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in pre-clinical and clinical trials. Additionally, the potential application of this compound in the treatment of viral and bacterial infections needs to be further explored. Finally, the development of novel this compound derivatives with improved efficacy and safety profiles is a promising area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. Further research is needed to determine the efficacy and safety of this compound in various applications, and the development of novel this compound derivatives is a promising area of research.
科学研究应用
5-Bromo-3-hydroxy-1-methylpyridin-2-one has been extensively studied for its potential application in various fields. One of the most significant areas of research is its anti-tumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-viral and anti-bacterial properties, making it a promising agent for the treatment of viral and bacterial infections.
属性
IUPAC Name |
5-bromo-3-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(9)6(8)10/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALZHEPWQWPQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

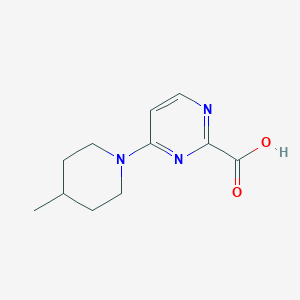
![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
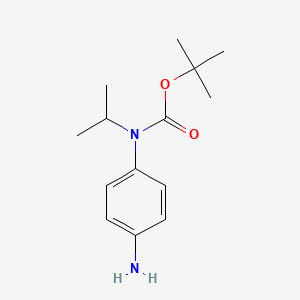
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
